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Compound of Interest

Compound Name: Methyl 2-chloropropionate

Cat. No.: B095975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the structural

confirmation of Methyl 2-chloropropionate. By presenting data alongside its structural isomer,

Methyl 3-chloropropionate, and its non-chlorinated analog, Methyl propionate, this document

aims to facilitate unambiguous structural elucidation. Detailed experimental protocols and a

visual workflow are included to support researchers in their analytical endeavors.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for Methyl 2-
chloropropionate and its comparators. This quantitative data is essential for distinguishing

between these closely related structures.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

Methyl 2-

chloropropionate
4.40 Quartet 6.9 -CH(Cl)-

3.78 Singlet - -OCH₃

1.75 Doublet 6.9 -CH₃

Methyl 3-

chloropropionate
3.72 Singlet - -OCH₃

3.70 Triplet 6.3 -CH₂Cl

2.85 Triplet 6.3 -CH₂-

Methyl

propionate
3.66 Singlet - -OCH₃

2.32 Quartet 7.5 -CH₂-

1.14 Triplet 7.5 -CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

Methyl 2-chloropropionate 169.5 C=O

53.0 -OCH₃

52.5 -CH(Cl)-

21.5 -CH₃

Methyl 3-chloropropionate 170.8 C=O

52.1 -OCH₃

39.8 -CH₂Cl

34.7 -CH₂-

Methyl propionate 174.4 C=O

51.4 -OCH₃

27.6 -CH₂-

9.1 -CH₃

Table 3: Infrared (IR) Spectroscopy Data (ATR)

Compound Wavenumber (cm⁻¹) Assignment

Methyl 2-chloropropionate ~1745 C=O stretch

~1200 C-O stretch

~700 C-Cl stretch

Methyl 3-chloropropionate ~1740 C=O stretch

~1175 C-O stretch

~670 C-Cl stretch

Methyl propionate ~1741 C=O stretch

~1180 C-O stretch
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Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Methyl 2-chloropropionate
122/124 (M⁺, Cl isotope

pattern)
87, 63, 59

Methyl 3-chloropropionate
122/124 (M⁺, Cl isotope

pattern)
107, 91, 59

Methyl propionate 88 (M⁺) 59, 57, 29

Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of an unknown compound, such as Methyl 2-chloropropionate.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Structure Confirmation.
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Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, 5-25 mg of the liquid sample is typically used, while 50-100 mg is

recommended for ¹³C NMR.[1] The sample is dissolved in approximately 0.6-0.7 mL of a

deuterated solvent, such as deuterated chloroform (CDCl₃).[1]

A small amount of an internal standard, commonly tetramethylsilane (TMS), is added for

chemical shift calibration (referenced to 0 ppm).[1]

The resulting solution is filtered through a pipette with a cotton or glass wool plug into a

clean 5 mm NMR tube to remove any particulate matter.[2][3]

¹H NMR Spectroscopy:

Instrument: A standard NMR spectrometer (e.g., 400 MHz).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: A standard single-pulse sequence is used.

Number of Scans: Typically 16 scans are sufficient for a clear spectrum.

Relaxation Delay: A relaxation delay of 1.0 second is commonly employed.

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

¹³C NMR Spectroscopy:

Instrument: An NMR spectrometer operating at a corresponding frequency for carbon

(e.g., 100 MHz for a 400 MHz proton instrument).

Solvent: CDCl₃.
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Temperature: 298 K.

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by

removing C-H coupling.

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans

(e.g., 1024) is required to achieve a good signal-to-noise ratio.[1]

Relaxation Delay: A relaxation delay of 2.0 seconds is typically used.

Spectral Width: A spectral width of -10 to 220 ppm covers the typical range for carbon

chemical shifts.

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples.[4]

Instrument: An FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal.

Sample Preparation: A single drop of the neat liquid sample is placed directly onto the ATR

crystal, ensuring full coverage.[5][6]

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded to account for

atmospheric and instrumental absorptions.[7]

The sample is applied to the crystal, and the sample spectrum is then recorded.

The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise

ratio, with a spectral resolution of 4 cm⁻¹.

The data is collected over a spectral range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

is ideal for volatile, thermally stable compounds like methyl esters.[8]
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Instrument: A standard GC-MS system.

Sample Preparation: The liquid sample is diluted in a suitable volatile solvent, such as

dichloromethane or ethyl acetate, to an appropriate concentration (e.g., 1 mg/mL).

GC Conditions:

Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a

5% phenyl methylpolysiloxane stationary phase, is commonly used.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

Injector Temperature: The injector temperature is typically set to 250 °C to ensure rapid

volatilization of the sample.

Oven Program: A temperature gradient is used to separate the components of the sample.

A typical program might start at 50 °C, hold for 2 minutes, then ramp at a rate of 10 °C/min

to a final temperature of 250 °C, which is held for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) is performed at a standard energy of 70 eV.[9][10]

Mass Range: A mass-to-charge ratio (m/z) range of 35-300 is scanned to detect the

molecular ion and relevant fragment ions.

Source Temperature: The ion source temperature is maintained at approximately 230 °C.

Quadrupole Temperature: The quadrupole mass analyzer is typically held at 150 °C.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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